tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[55]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the tert-butyl group via alkylation reactions.
- Functionalization of the hydroxymethyl group through selective oxidation or reduction reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate stands out due to the presence of the benzyl group and the diazaspiro core. These features may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C22H34N2O3
- Molecular Weight : 374.5 g/mol
- Functional Groups : Contains a tert-butyl group, a benzyl moiety, and a hydroxymethyl group within a diazaspiro framework.
The diazaspiro structure is significant because it may influence the compound's interactions with biological targets, such as receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate | C21H32N2O2 | Lacks benzyl group |
Tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C21H32N2O2 | Contains an oxo group |
The presence of the benzyl group in this compound distinguishes it from similar compounds, potentially enhancing its biological activity .
Pharmacological Potential
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit significant pharmacological activities. This compound has shown promise in various biological assays, particularly in:
- Receptor Binding Studies : Interaction studies indicate potential binding affinity to GABA receptors and other neurotransmitter systems, which could influence neuronal signaling pathways .
- Antimicrobial Activity : Research indicates that diazaspiro compounds can exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on structural analogs:
- GABA Receptor Modulation : Similar diazaspiro compounds have been identified as GABA receptor antagonists, suggesting that this compound may also influence GABAergic signaling pathways .
- Enzyme Inhibition : The structural features may allow for interactions with enzymes involved in metabolic processes, potentially leading to altered pharmacokinetics or pharmacodynamics .
Study on GABAAR Antagonism
A study highlighted the activity of diazaspiro compounds as competitive antagonists at GABA type A receptors (GABAAR), showing low cellular membrane permeability but significant modulation of immune responses . This finding underscores the potential of this compound in influencing both neurological and immune functions.
Antimicrobial Screening
In another case study involving structurally similar compounds, antimicrobial efficacy was demonstrated against various bacterial strains, indicating that modifications to the diazaspiro structure can enhance bioactivity against pathogens .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Spirocyclic Core : Achieved through cyclization reactions.
- Alkylation for Tert-butyl Group Introduction : Utilizing alkylation reactions to introduce the tert-butyl group.
- Hydroxymethyl Functionalization : Selective oxidation or reduction reactions to modify the hydroxymethyl group.
These methods highlight the complexity and multi-step nature of synthesizing this compound, necessitating careful optimization for yield and purity .
Properties
IUPAC Name |
tert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORWXSGGQJXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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